molecular formula C18H14 B13799932 16-Methyl-15H-cyclopenta[a]phenanthrene

16-Methyl-15H-cyclopenta[a]phenanthrene

Cat. No.: B13799932
M. Wt: 230.3 g/mol
InChI Key: CTQXAKHIPNYJTH-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbon (PAH) Structural Diversity

Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic (benzene) rings. nih.govresearchgate.net These molecules contain only carbon and hydrogen atoms and are formed from the incomplete combustion of organic materials such as coal, oil, wood, and tobacco. dcceew.gov.au Their structural diversity is immense, stemming from the varied number of rings and the different ways these rings can be fused.

Unique Structural Features of the Cyclopenta[a]phenanthrene Skeleton

The cyclopenta[a]phenanthrene skeleton is a tetracyclic system consisting of three benzene (B151609) rings fused in an angular arrangement, characteristic of phenanthrene (B1679779), with a cyclopentane (B165970) ring fused to the 'a' face. researchgate.net This structure, also known as the steroid nucleus or gonane, is the core of all steroid molecules. researchgate.net

A key feature of this skeleton is its non-planar, three-dimensional geometry. The fusion of the rings creates a specific stereochemistry that is crucial for the biological activity of its derivatives, such as cholesterol and steroid hormones. researchgate.net The structure contains chemically distinct regions that influence its reactivity. Notably, the fusion of the cyclopentane ring creates what is known as a "pseudo fjord-region," a sterically hindered area that can impact how the molecule interacts with other chemical species. nih.gov The electronic properties of the aromatic phenanthrene portion combined with the saturated cyclopentane ring create a unique hybrid structure with distinct chemical reactivity at different positions.

Significance of Methyl-Substituted Polycyclic Systems in Chemical Research

The addition of a methyl group (–CH₃) to a PAH skeleton, as seen in 16-Methyl-15H-cyclopenta[a]phenanthrene, can significantly alter the molecule's properties and reactivity. Methyl substituents are known to be a key factor in reducing the thermal severity required to initiate chemical reactions in complex PAH mixtures. nih.gov

The effects of methylation are twofold:

Electronic Effects: A methyl group is electron-donating, which can increase the electron density in the aromatic ring system. This can activate the molecule towards certain chemical reactions, particularly electrophilic substitution.

In the context of chemical research, methyl-substituted PAHs are crucial model compounds for studying reaction mechanisms. Research has shown that methyl groups can participate directly in reactions, including methyl transfer and polymerization, which are important processes in the thermal conversion of materials like petroleum pitches into carbon materials. nih.gov

Historical Trajectory of Cyclopenta[a]phenanthrene Synthesis and Investigation

The investigation of cyclopenta[a]phenanthrene and its derivatives is historically linked to the study of steroids and the products of coal tar. The parent aromatic hydrocarbon, phenanthrene, was first isolated from coal tar in 1872. wikipedia.org The structural elucidation of steroids in the early 20th century revealed the central importance of the cyclopenta[a]phenanthrene skeleton.

A significant early synthesis of a related compound, known as Diels' hydrocarbon (16,17-Dihydro-17-methyl-15H-cyclopenta[a]phenanthrene), was achieved in 1935 by Diels and Rickert. They prepared the compound from cholesterol and cholic acid, demonstrating a direct chemical link between the steroids and this polycyclic aromatic system. These early synthetic efforts were crucial for confirming the structures of natural products and for providing material for further study. Later synthetic methods focused on building the ring system from simpler aromatic precursors, allowing for the creation of various derivatives with substituents at different positions for systematic investigation. rsc.org

Compound Properties and Data

The following table summarizes key identifiers and properties for the specific compound of interest and its parent structures.

PropertyThis compound15H-Cyclopenta[a]phenanthrenePhenanthrene
IUPAC Name This compound16,17-dihydro-15H-cyclopenta[a]phenanthrenePhenanthrene
Molecular Formula C₁₈H₁₆C₁₇H₁₄C₁₄H₁₀
Molecular Weight 232.32 g/mol 218.29 g/mol nih.gov178.23 g/mol wikipedia.org
CAS Number 549-38-2 482-66-6 nih.gov85-01-8 wikipedia.org
Physical State Crystals SolidColorless, crystal-like solid wikipedia.org
Melting Point 126-127 °C Not available101 °C wikipedia.org
Boiling Point Not availableNot available332 °C wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

16-methyl-15H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C18H14/c1-12-10-14-7-9-16-15-5-3-2-4-13(15)6-8-17(16)18(14)11-12/h2-10H,11H2,1H3

InChI Key

CTQXAKHIPNYJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Foundational Approaches to the Cyclopenta[a]phenanthrene Core Structure

The construction of the fundamental cyclopenta[a]phenanthrene framework is a critical first step in the synthesis of its derivatives. Both classical and modern synthetic strategies have been employed to achieve this intricate annulation.

Classical Multi-Step Reaction Sequences for Annulation

Traditional approaches to the cyclopenta[a]phenanthrene core often rely on multi-step sequences that build the fused ring system in a linear fashion. A common strategy involves the aromatization of a partially saturated precursor. For instance, 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives have been synthesized through the aromatization of diketone precursors where the C and D rings are saturated. rsc.org This method, while effective, can be lengthy and may lack the efficiency of more contemporary approaches.

Another established route is the Bardhan-Sengupta synthesis, a classical method for constructing the phenanthrene (B1679779) ring system, which can be adapted for cyclopenta[a]phenanthrene synthesis. This involves the cyclization of a suitable cyclohexanol (B46403) derivative over a benzene (B151609) ring, followed by aromatization. plantarchives.org The Haworth synthesis, based on Friedel-Crafts acylation, also provides a foundational, albeit sometimes non-selective, pathway to the phenanthrene core. plantarchives.org

A notable classical approach involves the C-alkylation of methyl 2-oxocyclopentane-1-carboxylate with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulphonates. The resulting seco-steroids can then undergo cyclodehydration and subsequent degradation to yield 15H-16,17-dihydrocyclopenta[a]phenanthrene derivatives.

Modern Convergent Synthetic Pathways

Another modern approach involves radical-radical reactions to induce ring expansion. For instance, the gas-phase reaction of the methyl radical with the fluorenyl radical can lead to the formation of phenanthrene, demonstrating a novel pathway for constructing the core aromatic system. nih.gov

Targeted Synthesis of 16-Methyl-15H-cyclopenta[a]phenanthrene and its Analogues

The specific introduction of a methyl group at the 16-position of the cyclopenta[a]phenanthrene skeleton requires careful consideration of regioselectivity and stereocontrol.

Regioselective Introduction of Methyl Groups

While the direct synthesis of this compound is not extensively detailed in the literature, a plausible route can be inferred from the synthesis of related analogues. A key strategy involves the functionalization of a pre-formed cyclopenta[a]phenanthrene core. For instance, the synthesis of isomeric 15- and 16-keto analogues has been achieved starting from 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one. rsc.org

This suggests a synthetic pathway where a 16-keto-15H-cyclopenta[a]phenanthrene serves as a key intermediate. The regioselective introduction of a carbonyl group at the 16-position can be achieved through specific oxidation reactions on a suitable precursor. Once the 16-keto derivative is obtained, it can be converted to the desired 16-methyl compound through a variety of standard organic transformations. One potential method is a Wittig reaction to introduce a methylene (B1212753) group, followed by catalytic hydrogenation. Alternatively, conversion of the ketone to a tosylhydrazone and subsequent reduction (Wolff-Kishner or Shapiro reaction) could yield the 16-methylene derivative, which can then be reduced. A direct approach could involve a Grignard reaction with methylmagnesium bromide on the 16-ketone, followed by dehydration and reduction of the resulting double bond.

The following table outlines a proposed synthetic sequence starting from a 17-keto precursor, based on established transformations in related systems:

StepReactionReagents and ConditionsIntermediate/Product
1Isomerization/OxidationSpecific oxidizing agents16-Keto-15H-cyclopenta[a]phenanthrene
2Wittig ReactionPh3P=CH216-Methylene-15H-cyclopenta[a]phenanthrene
3Catalytic HydrogenationH2, Pd/CThis compound

Stereocontrol in Cyclopenta[a]phenanthrene Synthesis

The introduction of a methyl group at the 16-position creates a stereocenter. Achieving stereocontrol in the synthesis of such compounds is a significant challenge. While the literature on the stereoselective synthesis of this compound is sparse, general principles of stereocontrolled synthesis can be applied.

If the synthesis proceeds through the reduction of a 16-methylene precursor, the stereochemical outcome of the hydrogenation step would be crucial. The use of chiral catalysts could potentially induce facial selectivity in the hydrogen addition, leading to an enantiomerically enriched product. The inherent chirality of the cyclopenta[a]phenanthrene core and the steric environment around the double bond would also influence the stereochemical course of the reaction.

Functional Group Interconversions and Further Derivatization

Once the this compound core is established, a variety of functional group interconversions and derivatizations can be performed to generate a library of analogues for further study. The reactivity of the aromatic rings and the cyclopentane (B165970) moiety allows for a range of chemical modifications.

The synthesis of various metabolites of carcinogenic cyclopenta[a]phenanthrenes highlights the potential for derivatization. For example, starting from a 17-ketone, the corresponding secondary alcohols and diols can be synthesized. rsc.org These transformations demonstrate that the cyclopentane ring is amenable to a range of redox manipulations.

Further derivatization can also be achieved on the phenanthrene nucleus. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce functional groups onto the aromatic rings, although the regioselectivity of these reactions would need to be carefully controlled. The presence of the methyl group at the 16-position may influence the electronic properties of the aromatic system and thus direct the position of electrophilic attack.

The following table summarizes some potential derivatization reactions on the cyclopenta[a]phenanthrene skeleton:

Reaction TypeReagents and ConditionsPotential Products
Oxidationm-CPBA, OsO4Epoxides, Diols
ReductionNaBH4, LiAlH4Alcohols
Electrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr3Nitro derivatives, Bromo derivatives
Cross-coupling ReactionsSuzuki, Heck, SonogashiraAryl, vinyl, or alkynyl substituted derivatives

Chemical Transformations of the Cyclopentane Ring

The five-membered D-ring of the cyclopenta[a]phenanthrene skeleton is a common site for chemical transformations, often involving the ketone at the C17 position or the adjacent methylene groups at C15 and C16.

One primary transformation involves the oxidation of the saturated cyclopentane ring. For instance, the oxidation of 16,17-dihydro-15H-cyclopenta[a]phenanthrene and its 11-methyl derivative with chromic acid predominantly yields the corresponding 15-ketones. rsc.org Another oxidative method uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in moist acetic acid, which can regiospecifically introduce a carbonyl group at the C17-position to yield the 17-keto derivative. acs.org

The C17-ketone is a versatile functional group for further modifications. It can undergo a Grignard reaction with methylmagnesium iodide to introduce a methyl group and form a tertiary alcohol, which can then be dehydrated to yield substituted 17-methyl-15H-cyclopenta[a]phenanthrenes. rsc.org Alternatively, the Wittig reaction provides a route to introduce an exocyclic methylene group at this position, forming 15,16-dihydro-17-methylene-cyclopenta[a]phenanthrene. rsc.org

Further derivatization can be achieved through condensation reactions. For example, base-catalyzed condensation of Δ¹⁵– 17H-cyclopenta[a]phenanthrene with acetone (B3395972) or various aryl aldehydes leads to the formation of 17-substituted-methylene derivatives. rsc.org Additionally, starting from 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, isomeric 15- and 16-keto analogues, as well as all three isomeric secondary alcohols and the trans-16,17-diol, have been synthesized. rsc.org

Table 1: Selected Chemical Transformations of the Cyclopentane Ring

Starting MaterialReagent(s)Product(s)Reference
16,17-dihydro-15H-cyclopenta[a]phenanthreneChromic acid15-oxo-16,17-dihydro-15H-cyclopenta[a]phenanthrene rsc.org
11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthreneChromic acid11-methyl-15-oxo-16,17-dihydro-15H-cyclopenta[a]phenanthrene rsc.org
11-methyl-1,2,3,4,15,16-hexahydrocyclopenta[a]phenanthreneDDQ in moist acetic acid11-methyl-1,2,3,4,15,16-hexahydrocyclopenta[a]phenanthren-17-one acs.org
15,16-dihydro-17-oxocyclopenta[a]phenanthrene derivatives1. CH₃MgI2. Dehydration17-methyl-15H-cyclopenta[a]phenanthrene derivatives rsc.org
15,16-dihydro-17-oxocyclopenta[a]phenanthrenePh₃P=CH₂ (Wittig reagent)15,16-dihydro-17-methylene-cyclopenta[a]phenanthrene rsc.org
15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-oneVariousIsomeric 15- and 16-keto analogues, secondary alcohols, trans-16,17-diol rsc.org

Modifications on the Phenanthrene Moiety

The phenanthrene portion of the molecule can also be modified, although reactions on the aromatic rings can be more challenging than on the cyclopentane ring. Modifications often involve introducing substituents such as methyl or methoxy (B1213986) groups onto the aromatic core during the synthesis.

A general synthetic approach involves the C-alkylation of methyl 2-oxocyclopentane-1-carboxylate with substituted 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulphonates. This is followed by a cyclodehydration step using polyphosphoric acid (PPA) and subsequent dehydrogenation with palladium on carbon (Pd-C) to yield the final substituted 15H-cyclopenta[a]phenanthrene derivatives. This method allows for the incorporation of substituents present on the initial naphthalenyl precursor onto the final phenanthrene core.

Another synthetic route to introduce substituents involves the aromatization of partially saturated precursors. For example, 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its 3-methoxy, 11-methyl, and 11,12-dimethyl derivatives have been synthesized by the aromatization of diketones where rings C and D are saturated. rsc.org

Metabolic studies have also driven the synthesis of phenanthrene-modified derivatives. The synthesis of the trans-3,4-dihydrodiol metabolites of 15,16-dihydrocyclopenta[a]phenanthren-17-one and its 11-methyl analogue highlights methods for introducing hydroxyl groups onto the A-ring of the phenanthrene system. acs.org The reactivity of the phenanthrene core is also demonstrated by post-synthetic modifications in related, larger systems, such as the iron-induced cyclocarbonylation of a phenanthriporphyrin core, which involves the activation of C-H bonds in the bay region of the phenanthrene fragment. rsc.org

Table 2: Synthesis of Derivatives with Modifications on the Phenanthrene Moiety

Synthetic GoalKey StepsPrecursorsReference
Substituted 15H-16,17-dihydrocyclopenta[a]phenanthrenesC-alkylation, cyclodehydration, dehydrogenationSubstituted 2-(3,4-dihydro-1-naphthalenyl)ethanols, Methyl 2-oxocyclopentane-1-carboxylate
Methyl- and methoxy-substituted 15,16-dihydro-17-oxocyclopenta[a]phenanthrenesAromatization of C/D-saturated diketonesSubstituted 3-methoxy-11,17-diketones rsc.org
trans-3,4-dihydrodiol derivativesMulti-step synthesis involving oxidation15,16-dihydrocyclopenta[a]phenanthren-17-one and its 11-methyl analogue acs.org

Synthesis of Related Isomers and Structural Variants

The synthesis of isomers and structural variants of this compound is important for structure-activity relationship studies. These syntheses often involve manipulating reaction conditions to control the position of double bonds or the annulation of the cyclopentane ring.

One example is the selective formation of double bond isomers within the cyclopentane ring. Elimination from a 17-toluene-p-sulphonyloxy-compound can yield different isomers depending on the reaction temperature. At 170°C, the Δ¹⁵– 17H-isomer is formed, while at a lower temperature of 100°C, the reaction yields the Δ¹⁶– 15H-isomer. rsc.org

Structural isomers where the cyclopentane ring is fused to a different part of the phenanthrene skeleton, such as cyclopenta[c]phenanthrenes, are also of interest. The synthesis of these isomers requires different strategic approaches, often building the molecule from different precursors to achieve the desired connectivity. nih.gov For example, the synthesis of benz[f]azulene, which can be viewed as a structural variant, has been achieved through the Ziegler-Hafner azulene (B44059) synthesis protocol. mdpi.com While not a direct isomer of cyclopenta[a]phenanthrene, such syntheses showcase the chemical strategies used to create fused-ring systems with five-membered rings.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Aromaticity Prediction

The electronic structure of 16-Methyl-15H-cyclopenta[a]phenanthrene, a key determinant of its chemical behavior, can be thoroughly analyzed using computational methods. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the energies and distributions of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic transitions and kinetic stability. For π-conjugated systems like this, methods such as B3LYP are commonly used to study their electronic and optical properties. researchgate.net

Aromaticity, a fundamental concept in the chemistry of cyclic conjugated molecules, can also be predicted and quantified through computational approaches. While a comprehensive aromaticity analysis for this compound is not extensively documented in the literature, the principles from studies on related polycyclic aromatic compounds can be applied. Theoretical calculations can predict the degree of aromaticity for the individual rings within the molecule.

The following table illustrates the types of data that would be generated in a typical electronic structure and aromaticity analysis of this compound.

ParameterDescriptionPredicted Trend for this compound (based on analogous compounds)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.The phenanthrene (B1679779) moiety would be the primary contributor to the HOMO.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.The LUMO would also be largely localized over the phenanthrene core.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; influences electronic spectra and chemical reactivity.Expected to be in the range of other similar polycyclic aromatic hydrocarbons.
Aromaticity Indices Metrics like Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA) that quantify the aromatic character of a ring system.The benzene (B151609) rings of the phenanthrene core would exhibit significant aromatic character, while the five-membered ring would be non-aromatic.

Quantum Chemical Calculations of Molecular Stability and Reactivity

Quantum chemical calculations are instrumental in understanding the stability and reactivity of this compound. These calculations can predict the molecule's thermodynamic stability and identify the most likely sites for chemical reactions.

The reactivity of this compound can be predicted by examining various reactivity descriptors derived from its electronic structure. For instance, the distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

The presence of the methyl group can influence the molecule's conformation and reactivity. Computational modeling has shown that methyl groups in the bay region of cyclopenta[a]phenanthrenes can lead to steric interactions, causing distortions in the molecule's geometry. documentsdelivered.com These distortions can, in turn, affect the molecule's stability and how it interacts with other molecules. The preferred conformations of the molecule can be determined by optimizing its geometry and calculating the relative energies of different conformers.

The following table outlines key aspects of molecular stability and reactivity that can be predicted through quantum chemical calculations.

FeatureComputational ApproachPredicted Characteristics for this compound
Reaction Sites Analysis of frontier molecular orbitals (HOMO/LUMO), Fukui functions, and electrostatic potential maps.Electrophilic attack is likely to occur at positions with high HOMO density on the phenanthrene rings. The cyclopentane (B165970) ring offers sites for radical reactions.
Preferred Conformations Geometry optimization and conformational analysis to find the lowest energy structure.The molecule is expected to have a largely planar phenanthrene core, with the methyl group potentially causing some out-of-plane distortion due to steric hindrance.
Molecular Stability Calculation of the total electronic energy and thermodynamic properties (enthalpy, Gibbs free energy).The fused aromatic system contributes to a high degree of thermodynamic stability.

By mapping the potential energy surface (PES) for a given reaction, computational chemistry can provide detailed energy profiles of chemical transformations involving this compound. These profiles illustrate the energy changes as reactants are converted into products, passing through transition states. For example, in the context of the formation of phenanthrene derivatives, computational studies have calculated the relative energies of intermediates and transition states. nih.gov

Elucidation of Reaction Mechanisms via Transition State Theory

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the elucidation of reaction mechanisms by characterizing the transition states that connect reactants, intermediates, and products on the potential energy surface.

The formation of the phenanthrene skeleton often involves cyclization reactions. Theoretical studies on the formation of phenanthrene from smaller precursors have utilized computational methods to identify the transition states for these cyclization steps. researchgate.net These studies provide a framework for understanding how the five-membered ring in a precursor might close to form the final phenanthrene structure.

Rearrangement processes are also common in the chemistry of polycyclic aromatic hydrocarbons. Transition state calculations can provide the theoretical basis for understanding these rearrangements by identifying the lowest-energy pathways and the structures of the corresponding transition states. For instance, in the formation of phenanthrene and its isomers, computational studies have explored various rearrangement pathways, including hydrogen shifts and ring expansions, and have calculated the associated energy barriers. nih.gov These theoretical insights are crucial for predicting the likely outcomes of chemical reactions involving complex molecules like this compound.

Advanced Computational Modeling Techniques for Complex Systems

The intricate three-dimensional structure and electronic properties of complex polycyclic aromatic hydrocarbons (PAHs) like this compound necessitate the use of advanced computational modeling techniques. These methods provide a molecular-level understanding that is often inaccessible through experimental means alone. Techniques ranging from molecular mechanics to high-level quantum mechanical calculations are employed to investigate the structure, reactivity, and energetic properties of such complex systems.

Modern computational chemistry frequently employs Density Functional Theory (DFT) to investigate the electronic structure and properties of PAHs. A variety of density functionals are available, each with different strengths in predicting specific properties. For example, hybrid functionals like B3LYP and PBE0, as well as range-separated functionals like CAM-B3LYP and ωB97XD, are commonly used to calculate properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (Egap), and UV-Vis absorption spectra. The selection of the appropriate functional and basis set is crucial for obtaining results that accurately correlate with experimental data.

For even higher accuracy, especially in studying reaction mechanisms and energetics, more sophisticated ab initio methods are utilized. High-level calculations, such as those based on coupled-cluster theory (e.g., CCSD(T)) or composite methods like the G3 theory, can provide benchmark-quality data on the formation and stability of complex molecules, including cyclopentafused PAHs. These methods, while computationally expensive, are invaluable for understanding the fundamental chemical processes at play.

A key application of these advanced techniques is the modeling of interactions between molecules like this compound and biological systems. For example, computer modeling has been used to analyze the possible ways that diol-epoxide metabolites of cyclopenta[a]phenanthrenes interact with DNA. nih.gov These models can predict how steric interactions from a methyl group might force a diol-epoxide into a specific conformation, thereby influencing its reactivity and biological effect. nih.gov

The data generated from these computational studies are extensive and are often presented in detailed tables to compare different methods or molecular properties.

Table 1: Representative Data from DFT Calculations on a Model Phenanthrene System

PropertyB3LYP/6-31G(d)PBE0/6-31G(d)ωB97XD/6-31+G(d,p)
HOMO Energy (eV)-5.89-6.15-6.25
LUMO Energy (eV)-1.21-1.25-1.18
Energy Gap (eV)4.684.905.07
Dipole Moment (D)0.210.230.24
λmax (nm)355348345

This table is illustrative and provides representative values for a model phenanthrene system to demonstrate the type of data generated by advanced computational modeling. The values are not specific to this compound.

Analytical Chemistry Techniques for Detection and Structural Analysis

Advancements in Chromatographic Separation Methods

The separation of complex PAH mixtures, often containing numerous isomers, necessitates high-resolution chromatographic techniques. The development of these methods is crucial for the accurate quantification and isolation of specific compounds like 16-Methyl-15H-cyclopenta[a]phenanthrene.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for PAH Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including PAHs. The separation in GC is based on the compound's boiling point and affinity for the stationary phase of the column. For PAHs, specialized capillary columns, such as those with a Varian Select PAH phase (30 m x 0.25 mm internal diameter x 0.25 µm film thickness), are often employed to achieve optimal separation of isomers. csic.es

The temperature program of the GC oven is a critical parameter that is optimized to enhance resolution. A typical program might involve an initial temperature of 70°C, held for a minute, followed by a ramp of 10°C/min up to 325°C, which is then held for an extended period. csic.es The injector temperature is typically set high, around 280-300°C, to ensure the rapid volatilization of the analytes. csic.esufba.br Helium is commonly used as the carrier gas. csic.es

Liquid Chromatography Techniques for Polycyclic Systems

High-performance liquid chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally labile PAHs. Both normal-phase (NP) and reversed-phase (RP) LC methods have been developed for PAH separation. diva-portal.org

In RP-HPLC, which is more common for environmental samples, separation is achieved based on the hydrophobicity of the analytes. Polymeric C18 columns are frequently used due to their high carbon loading, which provides excellent retention and selectivity for PAHs. diva-portal.org Gradient elution with a mobile phase consisting of mixtures of water with organic solvents like acetonitrile (B52724) and methanol (B129727) is a standard practice to effectively separate a wide range of PAHs. diva-portal.org The use of phenyl stationary phases has also been shown to provide good separation for these aromatic systems. diva-portal.org

For NP-HPLC, separation is based on polarity, with nonpolar compounds eluting first from a polar stationary phase. This technique can be advantageous for separating certain PAH isomers. diva-portal.org The choice between NP and RP-HPLC depends on the specific sample matrix and the target analytes.

Optimization of Extraction and Sample Preparation Procedures

The accuracy of any chromatographic analysis heavily relies on the efficiency of the extraction and sample preparation steps. For solid samples like soil or sediment, Soxhlet extraction with a solvent such as dichloromethane (B109758) (DCM) is a classical and effective method. csic.es After extraction, the sample is typically concentrated and subjected to a cleanup step to remove interfering matrix components. This is often achieved using column chromatography with silica (B1680970) gel. csic.es

For air samples, PAHs are collected on filters and a sorbent material. These are then extracted, often with DCM, concentrated, and cleaned up before analysis. csic.es In all cases, the use of deuterated internal standards is crucial for accurate quantification, as they can correct for losses during sample preparation and analysis. csic.es

Parameter Gas Chromatography (GC) Liquid Chromatography (LC)
Stationary Phase Varian Select PAHPolymeric C18, Phenyl
Mobile Phase Helium (carrier gas)Acetonitrile/Water, Methanol/Water gradients
Separation Principle Boiling point, polarityHydrophobicity (RP), Polarity (NP)
Typical Analytes Volatile & semi-volatile PAHsLess volatile, thermally labile PAHs
Detection Mass Spectrometry (MS)UV, Fluorescence, MS

Spectroscopic Methods for Elucidating Chemical Structure

While chromatography provides separation and initial identification based on retention time, spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For a compound like this compound, ¹H NMR would provide information about the chemical environment of each proton, and ¹³C NMR would do the same for the carbon atoms.

While specific NMR data for this compound is scarce in the public domain, data for the parent phenanthrene (B1679779) molecule shows characteristic signals in the aromatic region (typically 7.5-8.7 ppm). bmrb.ioresearchgate.net The methyl group in this compound would be expected to produce a singlet in the aliphatic region of the ¹H NMR spectrum. The protons on the cyclopentane (B165970) ring would likely appear as multiplets due to spin-spin coupling.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, valuable structural information. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula.

Technique Information Obtained Relevance to this compound
¹H NMR Chemical environment of protons, proton-proton couplingPosition of methyl group, stereochemistry of cyclopentane ring
¹³C NMR Chemical environment of carbonsConfirmation of carbon skeleton
2D NMR (COSY, HMBC) Connectivity of atomsUnambiguous assignment of all signals and structure
Mass Spectrometry (MS) Molecular weight, fragmentation patternConfirmation of molecular formula, structural information from fragments

Hyphenated Analytical Platforms for Comprehensive Characterization

The definitive identification and structural elucidation of this compound, particularly within complex environmental or biological matrices, necessitates the use of hyphenated analytical techniques. These powerful platforms combine the separation capabilities of chromatography with the detection and identification power of spectrometry, providing a multi-dimensional analysis that is essential for characterizing isomeric polycyclic aromatic hydrocarbons (PAHs). nsf.gov

The coupling of a separation technique with an on-line spectroscopic detection technology forms what is known as a hyphenated technique. iosrjournals.org This approach offers enhanced sensitivity and unique capabilities for the identification and confirmation of specific compounds. iosrjournals.org For complex mixtures containing numerous structurally similar PAHs, traditional analytical workflows can be impractical. nsf.gov Hyphenated systems, however, provide additional characterization metrics that improve the confidence of compound identification. nsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. nih.gov In this system, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint.

The interpretation of mass spectra is a critical step in identification. For phenanthrene and its methylated derivatives, specific m/z values are monitored. For instance, phenanthrene itself has a characteristic molecular ion peak at m/z 178. researchgate.net For a methylphenanthrene isomer like this compound, the molecular ion peak would be expected at m/z 192, accounting for the addition of a methyl group (CH₃). researchgate.net

High-resolution mass spectrometry (HRMS) coupled with GC provides highly accurate mass measurements, which can help in determining the elemental composition of the compound and distinguishing it from other isobaric interferences. nih.gov Techniques like two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (ToF-MS) further enhance separation power, which is crucial for resolving complex isomeric mixtures of PAHs often found in environmental samples. nih.govresearchgate.net

Table 1: Expected GC-MS Data for Phenanthrene and its Methylated Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (m/z)
PhenanthreneC₁₄H₁₀178.23178
This compoundC₁₈H₁₄230.31230
Methylphenanthrene (Isomer)C₁₅H₁₂192.26192
Dimethylphenanthrene (Isomer)C₁₆H₁₄206.28206

This table is generated based on the principles of mass spectrometry, illustrating the expected molecular ion peaks for parent and methylated phenanthrenes. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. iosrjournals.orguib.no LC is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis. nih.gov

In an LC-MS system, the sample is first separated by the HPLC column, and the eluent is then introduced into the mass spectrometer's ion source. iosrjournals.org This technique can provide information on the molecular weight, structure, identity, and quantity of the target analyte. iosrjournals.org The development of LC-MS/MS (tandem mass spectrometry) methods further enhances specificity and sensitivity, making it possible to analyze trace levels of PAHs and their metabolites in complex biological matrices. uib.nonemc.us

Advanced Hyphenated Platforms

To tackle the immense complexity of some samples, even more advanced platforms have been developed. The coupling of gas chromatography with atmospheric pressure laser ionization (APLI) and trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) represents a novel workflow for identifying isomeric PAHs. nsf.gov Ion mobility spectrometry adds another dimension of separation based on the size, shape, and charge of the ion, which can help to resolve co-eluting isomers that are indistinguishable by chromatography and mass spectrometry alone. nsf.gov

These multi-dimensional systems (e.g., GC x GC-HR-ToF-MS) provide unparalleled separation and identification capabilities, allowing for the simultaneous targeted and non-targeted analysis of complex PAC mixtures in a single analytical run. umanitoba.ca The rich data obtained from these platforms is essential for the comprehensive characterization of specific isomers like this compound.

Chemical Reactivity and Environmental Transformation Pathways

Oxidation Pathways and Mechanisms of Cyclopenta[a]phenanthrenes

Oxidation is a primary transformation pathway for cyclopenta[a]phenanthrenes, proceeding through both chemical and photochemical routes. These processes can alter the structure and properties of the parent compound, leading to the formation of various oxygenated derivatives.

The chemical oxidation of cyclopenta[a]phenanthrenes is often regioselective, with the site of attack being influenced by the specific oxidizing agent employed. Studies on related cyclopenta[a]phenanthrene structures have shown that oxidation can occur on either the phenanthrene (B1679779) nucleus or the five-membered D-ring. For instance, the oxidation of 15,16-dihydroxycyclopenta[a]phenanthren-17-one and its 11-methyl homologue with various oxidizing agents such as chromic acid, osmium tetroxide, lead tetra-acetate, and ammonium (B1175870) cerium(IV) nitrate (B79036) demonstrated that the primary position of attack is largely dependent on the chosen reagent.

A notable example of regioselective oxidation is the reaction of 16,17-dihydro-15H-cyclopenta[a]phenanthrene and its 11-methyl homologue with chromic acid, which predominantly yields the corresponding 15-ketones. This indicates a preferential oxidation at the benzylic position of the five-membered ring. Similarly, the oxidation of retene (B1680549) (1-methyl-7-isopropyl phenanthrene), a related PAH, with chromic acid results in the formation of retene quinone, phthalic acid, and acetic acid, showcasing the breakdown of the aromatic system under strong oxidizing conditions wikipedia.org.

Table 1: Regioselective Oxidation Products of a Cyclopenta[a]phenanthrene Derivative

Oxidizing AgentPrimary Product(s)
Chromic Acid15-ketone
Osmium TetroxideDiols
Lead Tetra-acetateCleavage products
Ammonium Cerium(IV) NitrateQuinones

This table is interactive. Click on the headers to sort the data.

Photochemical oxidation is a significant environmental transformation pathway for PAHs, including 16-Methyl-15H-cyclopenta[a]phenanthrene. This process is initiated by the absorption of light, which excites the PAH molecule to a higher energy state. The excited molecule can then react with molecular oxygen to form a variety of oxygenated products.

The photochemical oxidation of PAHs can proceed through different mechanisms, including the involvement of singlet oxygen and superoxide (B77818) radicals. For methylated PAHs, such as 7,12-dimethylbenz[a]anthracene, photo-oxidation can lead to the formation of endoperoxides, which can then rearrange to form quinones rsc.org. Furthermore, the methyl groups themselves can be oxidized, initially forming hydroxymethyl groups that can be further oxidized to formyl groups rsc.org.

The products of photochemical oxidation of PAHs in aqueous solutions or on solid surfaces often include quinones and, in some cases, ring-opened products like aldehydes and carboxylic acids. For example, the photolysis of naphthalene (B1677914) in aqueous solution yields products such as 7-hydroxy-1,4-naphthoquinone and 2-formylcinnamaldehyde rsc.org. The specific products formed depend on the structure of the parent PAH and the environmental conditions.

Reduction Reactions and Chemical Transformations

In addition to oxidation, this compound can undergo reduction reactions, which typically involve the saturation of the aromatic rings. Catalytic hydrogenation is a common method for the reduction of PAHs. The selectivity of this process can be influenced by the catalyst and reaction conditions. For instance, ruthenium nanoparticles have been shown to be effective catalysts for the partial hydrogenation of various PAHs under mild conditions rsc.org. The hydrogenation of phenanthrene, the core structure of the target compound, can yield products such as 9,10-dihydrophenanthrene (B48381) and 1,2,3,4-tetrahydrophenanthrene (B93887) . In some cases, isomerization of the six-membered rings to five-membered rings can occur during hydrogenation .

Another common reducing agent, sodium borohydride (B1222165) (NaBH4), is typically used for the reduction of aldehydes and ketones to alcohols commonorganicchemistry.commasterorganicchemistry.com. While it does not directly reduce the aromatic rings of PAHs, it can be used to reduce the oxidized derivatives of this compound, such as ketones formed from oxidation, to the corresponding alcohols.

Table 2: Common Reduction Methods for Phenanthrene and its Derivatives

Reducing Agent/MethodTypical Products
Catalytic Hydrogenation (e.g., with Ru, Pd, Ni catalysts)Dihydrophenanthrene, Tetrahydrophenanthrene, Octahydrophenanthrene, Perhydrophenanthrene rsc.orgmdpi.comnih.govnih.gov
Sodium in boiling amyl alcoholTetrahydroretene (for retene) wikipedia.org
Phosphorus and hydriodic acidDodecahydride (for retene) wikipedia.org
Sodium Borohydride (on oxidized derivatives)Alcohols (from corresponding ketones/aldehydes) commonorganicchemistry.commasterorganicchemistry.comyoutube.com

This table is interactive. Click on the headers to sort the data.

Interactions with Environmental Constituents and Degradation Studies

In the environment, this compound is subject to both abiotic and biotic degradation processes that are influenced by its interactions with various environmental components.

Abiotic degradation of PAHs in the environment occurs through processes such as photolysis and chemical oxidation, independent of microbial activity. Photolysis, or degradation by sunlight, is a major abiotic degradation pathway for PAHs in surface waters and on soil surfaces. The rate and products of photolysis are influenced by factors such as light intensity, pH, and the presence of other substances that can act as photosensitizers researchgate.net. The photochemical oxidation products, as discussed in section 5.1.2, are key intermediates in this process.

Chemical oxidation can also occur in the soil and water through reactions with naturally occurring oxidants. The presence of minerals and organic matter in soil can influence the rate of these abiotic transformations. While specific studies on the abiotic degradation of this compound are limited, the degradation of phenanthrene in the environment is known to be influenced by both biotic and abiotic factors nih.govnih.govnih.gov.

The biotransformation of PAHs by microorganisms is a crucial process in their environmental degradation. Numerous bacteria and fungi have been identified that can metabolize PAHs, often using them as a source of carbon and energy. The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. This is then followed by dehydrogenation to form a diol, which can undergo ring cleavage through either ortho- or meta-pathways, leading to the formation of intermediates that can enter central metabolic pathways nih.gov.

For phenanthrene, bacterial degradation is often initiated by dioxygenation at the 3,4- or 9,10-positions. The resulting dihydrodiols are further metabolized to diols, which then undergo ring cleavage. In the case of methylated PAHs, the presence and position of the methyl group can influence the rate and pathway of microbial degradation researchgate.net. Studies on the metabolism of retene in human hepatoma cells have shown the formation of O-monosulfonated-retene-catechols, indicating an ortho-quinone pathway of activation nih.gov. This suggests that similar pathways may be involved in the microbial biotransformation of this compound.

A variety of bacterial genera are known to be involved in the degradation of phenanthrene, including Pseudomonas, Mycobacterium, Sphingomonas, and Rhodococcus jmb.or.kr. Fungi, particularly white-rot fungi, are also capable of degrading PAHs through the action of extracellular ligninolytic enzymes, which produce quinones as oxidation products scialert.net.

Table 3: Genera of Microorganisms Involved in Phenanthrene Biotransformation

Microbial GenusKey Enzymes/Pathways
PseudomonasDioxygenases, ortho- and meta-cleavage pathways
MycobacteriumDioxygenases
SphingomonasDioxygenases, degradation of a wide range of PAHs nih.gov
RhodococcusDioxygenases jmb.or.kr
White-rot fungi (e.g., Trametes)Ligninolytic enzymes (e.g., laccases, peroxidases) scialert.net

This table is interactive. Click on the headers to sort the data.

Formation Mechanisms in Natural and Anthropogenic Processes

The presence of this compound in the environment is a result of both high-temperature anthropogenic activities and long-term natural geochemical processes. These formation pathways involve the transformation of complex organic precursor molecules into the stable polycyclic aromatic structure.

Pyrolytic Formation Pathways

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a primary anthropogenic route for the formation of this compound and related polycyclic aromatic hydrocarbons (PAHs). These compounds are typically generated during the incomplete combustion of organic matter.

Detailed research has shown that various organic molecules can serve as precursors. Steroid hormones, such as androsterone, cholesterol, estrone, and estradiol, have been identified as potential precursors. When subjected to pyrolysis at temperatures between 300°C and 500°C, these compounds decompose and evolve into various PAHs, including phenanthrene and methylphenanthrene derivatives. researchgate.net The core cyclopenta[a]phenanthrene skeleton is inherent in the steroidal structure, providing a direct template for aromatization under thermal stress.

Gas-phase reactions involving resonantly stabilized radicals are also significant formation mechanisms, particularly under combustion conditions. rsc.org For instance, at high temperatures, naphthalene can react with cyclopentadienyl (B1206354) radicals to form methyl-phenanthrene structures. nih.gov This pathway involves a sequence of elementary processes: an initial addition reaction, ring closure, intramolecular hydrogen shifts, and finally, the elimination of a hydrogen atom or a methyl group to form the stable aromatic product. nih.gov The pyrolysis of more complex alkylated PAHs, such as 9-methylphenanthrene, demonstrates that demethylation and methylation are competing reactions that contribute to the final mixture of PAHs produced. whiterose.ac.uk

Table 1: Pyrolytic Formation Pathways and Precursors

Precursor Compound(s) Process/Conditions Key Intermediates/Reactions Resulting Products Source(s)
Steroid Hormones (e.g., Cholesterol, Estrone) Pyrolysis (300-500°C) Decomposition and pyrosynthesis Substituted PAHs, including phenanthrene and methylphenanthrene researchgate.net
Naphthalene + Cyclopentadienyl Radical High-temperature combustion/pyrolysis Radical addition, ring closure, H-shift Phenanthrene, 1-methyl-phenanthrene, 4-methyl-phenanthrene nih.gov
Benzyl Radicals High-temperature environments Recombination, H-abstraction, ring closure Phenanthrene, Anthracene rsc.org

Geochemical and Microbial Formation from Precursors

Geochemical processes occurring over geological timescales are a significant natural source of this compound. These compounds are considered geochemical fossils, or biomarkers, derived from the diagenesis and catagenesis of biological precursors, most notably sterols from organisms like algae and bacteria.

The fundamental carbon skeleton of this compound is directly related to that of steroids. During burial and sedimentation, the original biological sterols undergo a series of complex chemical transformations driven by increasing temperature and pressure. These transformations include dehydration, hydrogenation, and dehydrogenation, which gradually convert the sterol molecule into a fully aromatic hydrocarbon. The pyrolysis of steroids in laboratory settings serves as an analogue for these long-term geochemical transformations, demonstrating how the sterol structure can be converted into stable PAHs. researchgate.net The methyl group at the C-16 position is a remnant of the side chain from the original sterol precursor.

While microbial activity is central to the degradation of many PAHs, including phenanthrene, evidence for the direct microbial formation of this compound is not well-documented in scientific literature. ethz.chresearchgate.net The primary role of microorganisms in the environmental fate of this compound appears to be in its breakdown rather than its synthesis.

Table 2: Geochemical Formation from Natural Precursors

Precursor Type Geological Process Transformation Mechanism Resulting Product Source(s)

Structure Reactivity Relationships in Polycyclic Systems

Influence of Methyl Substitution on Aromaticity and Electronic Properties

The fusion of a cyclopentane (B165970) ring to the phenanthrene (B1679779) core in 15H-cyclopenta[a]phenanthrene creates a complex system of π-electrons. The aromaticity of such polycyclic systems is a key determinant of their stability and reactivity. The introduction of a methyl group at the 16-position introduces an alkyl substituent that can influence the electronic properties of the entire molecule.

Methyl groups are known to be weakly electron-donating through an inductive effect. This property can lead to a subtle increase in the electron density of the π-system of the aromatic rings. In the case of 16-Methyl-15H-cyclopenta[a]phenanthrene, the methyl group is attached to the five-membered ring, adjacent to the phenanthrene nucleus. This positioning can influence the electron distribution within the nearby aromatic rings. Studies on other methylated PAHs have shown that such substitutions can impact the molecule's ionization potential and electron affinity, which in turn affects its susceptibility to electrophilic and nucleophilic attack. For instance, research on methylated phenanthrenes has demonstrated that the position of the methyl group can influence the potency of the compound in activating the human aryl hydrocarbon receptor (AhR), a key step in the metabolic activation of many PAHs. nih.govresearchgate.net

Table 1: Inferred Electronic Effects of Methyl Substitution on 15H-cyclopenta[a]phenanthrene
PropertyUnsubstituted 15H-cyclopenta[a]phenanthreneThis compoundAnticipated Change
Electron Density of Aromatic SystemBaselineSlightly IncreasedDue to inductive effect of the methyl group
Ionization PotentialBaselineSlightly DecreasedEasier to remove an electron
Susceptibility to Electrophilic AttackBaselinePotentially Increased at specific sitesEnhanced electron density can direct electrophiles

Steric Effects of Substituents on Molecular Conformation and Reactivity

The placement of a methyl group at the 16-position of 15H-cyclopenta[a]phenanthrene introduces significant steric considerations that can affect the molecule's conformation and, consequently, its reactivity. The 16-position is located on the five-membered ring, in close proximity to the "bay-region" of the phenanthrene core. This region, formed by the concave edge of the fused rings, is often a site of steric strain.

The altered molecular conformation can have a profound impact on the molecule's ability to interact with other molecules, including biological macromolecules like enzymes and DNA. For example, the planarity of a PAH is often a critical factor in its ability to intercalate into DNA. A distorted conformation, induced by a bulky substituent, might hinder this process.

Furthermore, steric hindrance from the 16-methyl group can shield nearby atomic positions from chemical attack. This can influence the regioselectivity of reactions, directing incoming reagents to more accessible sites on the molecule. In the context of metabolism, steric hindrance can affect the ability of enzymes, such as cytochrome P450s, to access and oxidize certain parts of the molecule. nih.gov

Mechanistic Implications of Structural Variations on Chemical Pathways

The presence and position of a methyl group can significantly influence the metabolic pathways of a PAH. For many PAHs, metabolic activation to reactive intermediates is a prerequisite for their biological activity. A common pathway involves the formation of dihydrodiols and diol epoxides by the action of cytochrome P450 enzymes and epoxide hydrolase.

In the case of this compound, the methyl group itself can be a target for metabolism. Side-chain hydroxylation, where the methyl group is oxidized to a hydroxymethyl group, is a known metabolic pathway for alkylated PAHs. nih.gov This can be a detoxification pathway, as it can lead to more water-soluble compounds that are more easily excreted. However, it can also be a pathway for bioactivation.

The position of the methyl group can also influence the formation of diol epoxides on the aromatic rings. Studies on methylated phenanthrenes have shown that the presence of a methyl group can affect the regioselectivity of enzymatic epoxidation. nih.gov The steric bulk of the 16-methyl group in this compound might hinder the enzymatic attack on the adjacent aromatic ring, potentially shifting the focus of metabolism to other, more accessible rings of the phenanthrene core.

Furthermore, the electronic effects of the methyl group can influence the stability of carbocation intermediates that may form during metabolic activation. The electron-donating nature of the methyl group could stabilize a nearby carbocation, potentially favoring certain reaction pathways over others. The metabolism of 11- and 12-methyl derivatives of 15,16-dihydrocyclopenta[a]phenanthren-17-one has been shown to be stereospecific, leading to different diol epoxide conformations, which has implications for their biological activity. nih.gov

Rational Design Principles for Modulating Chemical Reactivity

Understanding the structure-reactivity relationships of PAHs like this compound allows for the development of rational design principles to modulate their chemical reactivity. By strategically placing substituents on the polycyclic framework, it is possible to fine-tune the electronic and steric properties of the molecule to achieve desired outcomes.

For example, if the goal is to decrease the metabolic activation of a cyclopenta[a]phenanthrene derivative, one might introduce bulky substituents in positions that sterically hinder the enzymatic formation of reactive diol epoxides. Conversely, if the aim is to enhance the reactivity at a specific site for applications in materials science, electron-donating or electron-withdrawing groups can be positioned to modulate the electron density at that site.

The development of synthetic methodologies for the controlled placement of substituents on the cyclopenta[a]phenanthrene skeleton is essential for harnessing these design principles. acs.org By combining synthetic chemistry with computational modeling, it is possible to predict how structural modifications will impact the properties and reactivity of these complex molecules, paving the way for the creation of novel compounds with tailored functions.

Table 2: Summary of Structure-Reactivity Relationships for this compound
Structural FeatureInfluence on Properties and ReactivityPotential Mechanistic Implications
16-Methyl Group (Electronic Effect)Increases electron density in the π-systemMay enhance susceptibility to electrophilic attack and influence the stability of reaction intermediates.
16-Methyl Group (Steric Effect)Causes steric hindrance in the bay-region, potentially leading to molecular distortion.Can block enzymatic access to nearby sites, altering metabolic pathways and regioselectivity of reactions.
Cyclopenta-fused RingIntroduces strain and a non-aromatic component to the polycyclic system.The five-membered ring can be a site for metabolic oxidation.

Emerging Research Directions and Future Perspectives in Cyclopenta a Phenanthrene Chemistry

Development of Novel Catalytic Systems for Synthesis

The synthesis of the complex, fused-ring structure of cyclopenta[a]phenanthrenes has historically been a multi-step endeavor. Modern research is heavily focused on the development of catalytic systems that can construct this scaffold with greater efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, particularly with palladium, has become a cornerstone of this effort.

Novel palladium-catalyzed domino reactions have been developed to produce phenanthrene (B1679779) derivatives in a single pot from readily available starting materials like aryl iodides and ortho-bromobenzoyl chlorides. nih.gov These reactions can proceed through complex cascades involving C-H activation, decarbonylation, and retro-Diels-Alder processes, offering high yields and broad substrate scope. nih.govbeilstein-journals.org Palladium-catalyzed pericyclic reactions and intramolecular Heck reactions have also been successfully employed to create phenanthrene and dihydrophenanthrene structures, which are key precursors to the cyclopenta[a]phenanthrene core. researchgate.netespublisher.com In some syntheses of 15H-16,17-dihydrocyclopenta[a]phenanthrene derivatives, a final dehydrogenation step to achieve full aromaticity is efficiently catalyzed by palladium on carbon (Pd-C).

Beyond palladium, other transition metals are showing promise. Catalytic amounts of platinum(II) chloride (PtCl₂), gold(I) chloride (AuCl), gold(III) chloride (AuCl₃), gallium(III) chloride (GaCl₃), or indium(III) chloride (InCl₃) can effectively catalyze the cycloisomerization of biphenyl (B1667301) derivatives containing an alkyne unit to form the phenanthrene skeleton. nih.gov This method is modular, allowing for the incorporation of substituents at various positions. nih.gov Furthermore, non-traditional catalysts are being explored. For instance, neutral alumina (B75360) has been reported as an effective catalyst for Michael addition reactions, a key step in an efficient route to cyclopenta[b]phenanthrenes, demonstrating that metal-free catalysts can play a significant role in constructing these complex frameworks. nih.gov

Catalytic SystemReaction TypeKey AdvantagesRelevant Precursors
Palladium(0) Complexes (e.g., Pd(OAc)₂)Domino Reaction / C-H ActivationHigh efficiency, one-pot synthesis, broad substrate scope. nih.govbeilstein-journals.orgAryl iodides, ortho-bromobenzoyl chlorides. nih.gov
Palladium on Carbon (Pd-C)Dehydrogenation / AromatizationEffective for final aromatization step. Saturated ring precursors.
PtCl₂, AuCl, GaCl₃, InCl₃CycloisomerizationModular, allows for varied substituent incorporation. nih.govo-Alkynyl biphenyl derivatives. nih.gov
Neutral AluminaMichael AdditionMetal-free, mild conditions, high yield for specific bond formations. nih.govIndenone derivatives, Michael acceptors. nih.gov

Advancements in Spectroscopic Characterization Beyond Basic Identification

While standard 1D NMR (¹H and ¹³C) and mass spectrometry are fundamental for confirming the synthesis of compounds like 16-Methyl-15H-cyclopenta[a]phenanthrene, the structural complexity and potential for isomerism in polycyclic aromatic hydrocarbons (PAHs) necessitate more advanced analytical techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of protons and carbons in complex PAHs. wikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow chemists to map out the connectivity of the entire carbon skeleton, confirming the specific substitution pattern and fusion topology of the rings. wikipedia.orgacs.org This is particularly crucial for distinguishing between isomers that may have very similar 1D spectra.

Diffusion-Ordered NMR Spectroscopy (DOSY) has emerged as a powerful non-invasive tool for analyzing mixtures of PAHs. mdpi.comnih.gov By separating NMR signals based on the diffusion coefficient of each molecule, which correlates with its size and shape, DOSY can differentiate between various components in a mixture without the need for physical separation, providing a unique analytical fingerprint for each species. mdpi.com

Advanced Mass Spectrometry (MS) techniques are used for more than just molecular weight determination. Detailed fragmentation analysis can help identify the core structure and the location of substituents. Mass spectrometry has been instrumental in identifying metabolites of methylated cyclopenta[a]phenanthrene derivatives, providing insight into their chemical behavior in biological systems. nih.gov The coupling of gas chromatography with mass spectrometry (GC/MS) is also used to detect and identify specific derivatives, such as methoxyphenanthrenes, in complex mixtures. gnest.org

X-ray Crystallography provides the definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique has been used to analyze several methylated and substituted derivatives of cyclopenta[a]phenanthrene, revealing detailed information about molecular geometry, including distortions in the "bay region" caused by steric interactions from methyl groups. documentsdelivered.com

TechniqueType of Information ProvidedApplication in Cyclopenta[a]phenanthrene Chemistry
2D NMR (COSY, HSQC)Atom connectivity (C-H, H-H)Unambiguous assignment of signals and confirmation of isomeric structure. acs.org
DOSY NMRMolecular size and diffusion coefficientAnalysis of mixtures and separation of components without chromatography. mdpi.com
Advanced MSFragmentation patterns and metabolite identificationStructural elucidation and analysis of reaction products. nih.gov
X-ray CrystallographyPrecise 3D molecular structureDefinitive confirmation of structure and study of steric effects. documentsdelivered.com

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly influencing the synthesis of complex molecules like this compound. Research efforts are directed at replacing traditional, often harsh, synthetic methods with more environmentally benign alternatives.

One promising direction is the use of photochemistry . A recently developed method for phenanthrene synthesis utilizes photoirradiation to induce an arylation/cyclization cascade from aryl iodides and styrenes. nih.gov This approach is advantageous as it obviates the need for hazardous reagents and proceeds under mild conditions. nih.gov

Another key aspect of green synthesis is the minimization of solvent use and the selection of non-hazardous materials . A concise, three-step synthesis of 4H-cyclopenta[def]phenanthrene from pyrene (B120774) was developed using relatively inexpensive and non-hazardous reagents. chemistryviews.org This method was optimized to reduce solvent use and incorporated a sublimation step for purification, avoiding the need for column chromatography and making the process more economical and scalable. chemistryviews.org Similarly, syntheses that proceed under extremely mild, room-temperature conditions with a single, relatively simple reagent represent a significant step toward greener protocols. rsc.org The development of solvent-free reaction conditions is a major goal, and some transformations on related heterocyclic systems have achieved this, offering a template for future work on cyclopenta[a]phenanthrenes. acs.org

Green Chemistry ApproachPrincipleExample in Phenanthrene/CP-PAH Synthesis
PhotocatalysisUse of light to drive reactions, reducing need for harsh reagents.Photoinduced cascade synthesis of phenanthrenes. nih.gov
Use of Benign ReagentsReplacing toxic or hazardous materials with safer alternatives.Synthesis using tBuONO at room temperature. rsc.org
Process IntensificationMinimizing solvent use and simplifying purification.Solvent-minimized synthesis with sublimation for purification. chemistryviews.org
Solvent-Free ReactionsEliminating solvents to reduce waste and environmental impact.Solvent-free conditions for synthesis of related chromone (B188151) structures. acs.org

Potential Roles in Advanced Materials Science (excluding biomedical applications)

The rigid, planar, and electron-rich structure of the cyclopenta[a]phenanthrene core makes it an attractive building block for advanced organic materials. The field of organic electronics, in particular, stands to benefit from the unique optoelectronic properties of these molecules.

Organic Field-Effect Transistors (OFETs): Polycyclic aromatic hydrocarbons are a major class of organic semiconductors used in the active layer of OFETs. nih.govrsc.org These materials offer advantages such as low cost, flexibility, and large-area fabrication. nih.gov The performance of an OFET is highly dependent on the molecular structure of the semiconductor, which influences molecular packing and charge carrier mobility. nih.govdocumentsdelivered.com The introduction of a methyl group, as in this compound, can modulate these properties by altering the electronic characteristics and solid-state packing of the molecule, potentially leading to improved device performance.

Organic Light-Emitting Diodes (OLEDs): Fused-ring aromatic systems are also valuable as photoactive materials in OLEDs. chemistryviews.orgacs.org The specific electronic structure of cyclopenta-fused PAHs can be tuned to emit light at different wavelengths, making them candidates for components in next-generation displays and lighting. The synthesis of new derivatives allows for the systematic tuning of properties like emission color and efficiency.

Chemical Sensors: The application of PAH-based materials is also being explored in chemical sensing. Field-effect transistors constructed with PAHs as the active layer have been shown to function as sensors for the detection and classification of volatile organic compounds (VOCs). nih.gov The interaction of VOCs with the semiconductor surface modulates the transistor's electrical characteristics, allowing for sensitive detection. The specific structure of this compound could offer unique selectivity for certain analytes.

Application AreaFunction of Cyclopenta[a]phenanthreneKey Molecular Property
Organic Field-Effect Transistors (OFETs)Active semiconductor layerCharge carrier mobility, solid-state packing. nih.gov
Organic Light-Emitting Diodes (OLEDs)Emissive or charge-transport layerLuminescence, electronic energy levels. chemistryviews.org
Chemical SensorsSensing material in a transistorInteraction with analyte molecules, charge transport modulation. nih.gov

Q & A

Q. What are the primary synthetic routes for 16-Methyl-15H-cyclopenta[a]phenanthrene?

The compound can be synthesized via cyclization of 2-(2-naphthyl)cyclopentanone with malonodinitrile under acidic conditions, followed by sequential removal of functional groups. For example, condensation in concentrated sulfuric acid yields intermediates like 11-amino-16,17-dihydro-15H-cyclopenta[a]phenanthrene-12-carbonitrile, which are further modified to the target structure . Alternative routes involve esterification of dihydroxy-ketone derivatives with phosphoric acid diethyl esters, leveraging the cyclopenta[a]phenanthrene backbone for structural diversity .

Q. What characterization techniques are most effective for verifying the structure of this compound?

High-resolution mass spectrometry (HRMS) and 13C^{13}\text{C}-NMR are critical for confirming molecular weight and stereochemistry. For example, NIST-standardized spectral data (e.g., CAS 144082-89-3) provide reference peaks for methyl-substituted cyclopenta[a]phenanthrene derivatives . X-ray crystallography is recommended for resolving conformational ambiguities in fused-ring systems .

Q. How does this compound behave in environmental matrices?

Sorption to soils follows a linear model (KdK_d values 50–100 L/kg), influenced by organic matter content. Artificial root exudates (ARE) reduce sorption affinity (KocK_{oc} decreases by 15–30%) by increasing dissolved organic matter (DOM), which competes for binding sites . Desorption hysteresis is observed, with slower rates in high-organic soils .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize biodegradation conditions for this compound?

Box-Behnken designs (BBD) are effective for multi-variable optimization. Key factors include pH (6.0–9.0), temperature (20–40°C), initial concentration (50–100 ppm), and incubation time (7–21 days). Statistical tools like Stat-Ease Design Expert validate model adequacy, with ANOVA identifying significant variables (e.g., pH contributes 40% variance in degradation efficiency) . Contradictions in degradation rates may arise from microbial community shifts or nutrient limitations, requiring metagenomic profiling .

Q. What experimental designs address nutrient limitations in bioremediation studies?

Plackett-Burman designs screen macro/micronutrient impacts efficiently. For example, nitrogen and phosphorus ratios (C:N:P = 100:10:1) enhance microbial activity, while trace metals (e.g., Fe2+^{2+}) improve enzyme kinetics. Orthogonal arrays reduce experimental runs by 50% compared to full factorial designs .

Q. How do bioaugmentation strategies enhance phenanthrene degradation in contaminated soils?

Co-inoculation of Bacillus brevis with earthworms (Eisenia fetida) increases removal efficiency by 35–50%. Earthworms promote aeration and DOM release, while bacteria metabolize adsorbed phenanthrene. First-order degradation constants (k1k_1) range from 0.05–0.12 day1^{-1}, depending on bioaugmentation timing .

Q. What modeling approaches predict the environmental fate of this compound?

RECOVERY 4.3.1 models sediment-water flux using finite-layer diffusion equations. Laboratory-scale data show linear flux increases over time (R2>0.95R^2 > 0.95), correlating with porewater concentrations. Field models incorporate bioaccumulation factors (BAFs) for benthic organisms, with tissue concentrations peaking at 14–21 days post-exposure .

Q. How do root exudates influence the bioavailability of this compound in rhizosphere soils?

Batch equilibrium studies show that 1–5% ARE reduces KdK_d by 20–40% via DOM competition. Glucose and citric acid in ARE solubilize phenanthrene, increasing aqueous-phase concentrations by 2–3 fold. This aligns with first-order biodegradation models where bioavailability limits rate constants .

Q. What analytical methods resolve contradictions in biodegradation data?

Isotope dilution mass spectrometry (IDMS) with 13C^{13}\text{C}-labeled phenanthrene as an internal standard improves quantification accuracy. Calibration curves (CA/CISC_A/C_{IS} vs. SA/SISS_A/S_{IS}) show linearity (R2=0.998R^2 = 0.998) across 0.5–4.0 ppm, reducing matrix effects in complex samples .

Q. How does stereochemistry impact the compound’s biological activity?

Methyl substitution at C-16 alters ring strain and electron density, affecting binding to cytochrome P450 enzymes. Comparative studies of (8S,9S,13S,14S,17S) vs. (8R,9R,13R,14R,17R) isomers show 2–3 fold differences in metabolic half-lives (t1/2t_{1/2} = 12–36 hrs) .

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